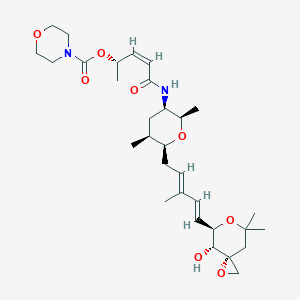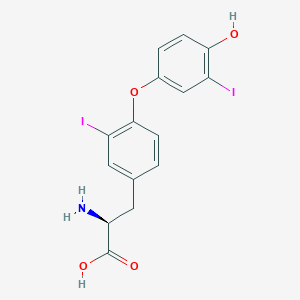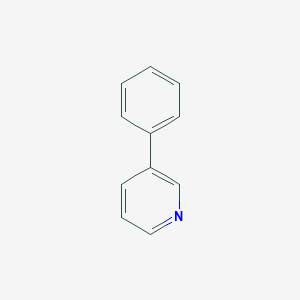
3-Phénylpyridine
Vue d'ensemble
Description
3-Phenylpyridine is a natural product found in Camellia sinensis, Mentha arvensis, and Streptomyces with data available.
Applications De Recherche Scientifique
Chimie organique - Recherche
La 3-Phénylpyridine est utilisée dans la recherche en chimie organique, notamment dans l'halogénation de la position 3 des pyridines . Ce processus implique une séquence réactionnelle d'ouverture du cycle pyridyle, d'halogénation et de fermeture du cycle, où les intermédiaires acycliques de l'imine de Zincke subissent des réactions d'halogénation hautement régiosélectives dans des conditions douces . Cette méthode a été utilisée pour produire un ensemble diversifié de 3-halopyridines et a démontré l'halogénation en fin de synthèse de produits pharmaceutiques et agrochimiques complexes .
Produits pharmaceutiques
La this compound est une matière première et un intermédiaire importants utilisés dans la synthèse de produits pharmaceutiques . La capacité d'halogéner sélectivement la position 3 des pyridines est cruciale pour obtenir la vaste gamme de dérivés nécessaires au développement de médicaments .
Agrochimiques
Similaire à son rôle dans les produits pharmaceutiques, la this compound est également utilisée dans le développement d'agrochimiques . Les processus d'halogénation qui fonctionnalisent sélectivement la liaison carbone-hydrogène en position 3 d'une large gamme de précurseurs de pyridine sont particulièrement importants dans ce domaine .
Matières colorantes
La this compound est utilisée comme intermédiaire dans la production de matières colorantes . Les propriétés spécifiques de la this compound en font un composant précieux dans la synthèse de divers colorants.
Activité herbicide
La this compound est utilisée dans la synthèse de nouveaux dérivés du pyrazole ayant une activité herbicide . Ces composés ont montré des activités herbicides modérées contre certaines espèces de mauvaises herbes
Mécanisme D'action
Target of Action
It’s structurally similar to phenazopyridine, which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .
Mode of Action
Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 3-Phenylpyridine might have a similar mode of action.
Biochemical Pathways
It’s worth noting that phenazopyridine, a structurally similar compound, is known to exert its effects on the urinary tract, suggesting that 3-phenylpyridine might have a similar impact .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. It’s also worth noting that the compound can be analyzed by reverse phase (RP) HPLC method , which could be useful in studying its pharmacokinetics.
Result of Action
Given its structural similarity to phenazopyridine, it might have similar effects, such as providing symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Action Environment
It’s known that the compound has a boiling point of 269-270 °c/999 hpa and a flash point of 110 °c . These properties suggest that the compound is stable under normal environmental conditions but might degrade under high temperatures.
Safety and Hazards
3-Phenylpyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, 3-Phenylpyridine forms complexes with gold (III), palladium (II), and platinum (II) chloride, which have been studied using nuclear magnetic resonance techniques . These interactions suggest that 3-Phenylpyridine can act as a ligand, binding to metal ions and potentially affecting enzymatic activities.
Cellular Effects
The effects of 3-Phenylpyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like 4-phenylpyridine have been shown to suppress UVB-induced skin inflammation by targeting specific kinases in vitro and in vivo . Although specific studies on 3-Phenylpyridine are limited, it is likely to exhibit comparable effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenylpyridine is relatively stable under standard conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 3-Phenylpyridine in in vitro or in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Phenylpyridine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. For instance, studies on similar compounds have shown that dosage plays a critical role in determining the compound’s efficacy and safety . It is essential to establish the optimal dosage range for 3-Phenylpyridine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-Phenylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Understanding the metabolic pathways of 3-Phenylpyridine is crucial for elucidating its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 3-Phenylpyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can significantly impact its biological activity
Subcellular Localization
The subcellular localization of 3-Phenylpyridine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes. Although specific data on 3-Phenylpyridine’s subcellular localization is limited, similar compounds have been shown to localize in various cellular compartments, influencing their activity .
Propriétés
IUPAC Name |
3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGBRPNSJADMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061404 | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-88-4 | |
| Record name | 3-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
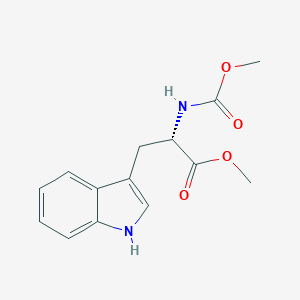
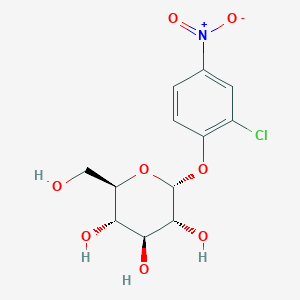



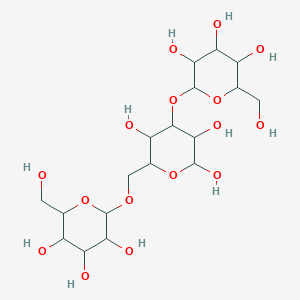
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
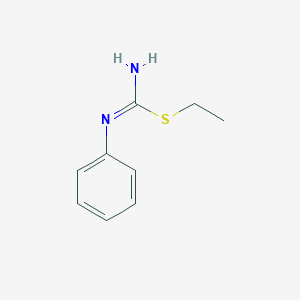

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


